Aabd-SH

Overview

Description

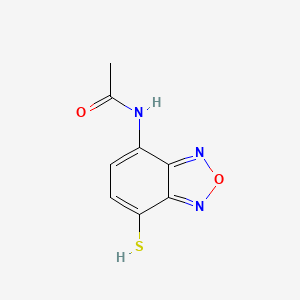

AABD-SH (4-Acetamido-7-mercapto-2,1,3-benzoxadiazole) is a fluorogenic reagent widely used for labeling carboxylic acids in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . It belongs to the 4,7-disubstituted benzofurazan family, designed to react selectively with carboxyl groups, forming fluorescent thioester derivatives detectable at excitation/emission wavelengths of 368 nm and 524 nm, respectively . Its primary applications include metabolomic profiling of short-chain fatty acids (SCFAs), quantification of juvenile hormone precursors in insects, and fluorescent tagging of pharmaceuticals like methotrexate (MTX) .

Structurally, this compound features a benzoxadiazole core with an acetamido group at position 4 and a sulfhydryl group at position 7, enabling nucleophilic substitution with carboxylic acids under mild conditions . Its fluorescence quantum yield and stability make it suitable for sensitive detection in complex biological matrices, such as plasma, feces, and insect tissues .

Preparation Methods

General Synthetic Routes for Thiol Compounds like Aabd-SH

Thiols (R-SH) are typically prepared by methods that introduce the sulfhydryl (-SH) group onto an organic backbone. The main approaches include:

- Alkyl Halide Conversion via Thiourea

- Direct Halide Displacement by Sodium Hydrosulfide

- Addition of Hydrogen Sulfide to Alkenes

- Oxidation and Reduction Methods

- Organometallic Routes (Grignard and Organolithium Reagents)

Each method varies in efficiency, substrate scope, and suitability for primary, secondary, or tertiary thiols.

Preparation of this compound via Alkyl Halide and Thiourea Route

The most versatile and commonly used laboratory method for synthesizing thiols such as this compound involves the reaction of an alkyl halide with thiourea, forming an isothiouronium salt intermediate. This salt is subsequently hydrolyzed under basic conditions to yield the thiol.

Reaction Scheme

Formation of Isothiouronium Salt:

$$

\text{R-X} + \text{SC(NH}2)2 \rightarrow [\text{R-SC(NH}2)2]^+ \text{X}^-

$$Hydrolysis to Thiol:

$$

[\text{R-SC(NH}2)2]^+ \text{X}^- + \text{NaOH} \rightarrow \text{R-SH} + \text{OC(NH}2)2 + \text{NaX}

$$

- R-X = alkyl halide (primary preferred for best yields)

- SC(NH2)2 = thiourea

- NaOH = base for hydrolysis

This method is favored due to its high selectivity and yields for primary thiols and is adaptable to various alkyl substrates, including those with functional groups.

Example from Literature

- Synthesis of 3-mercaptobutanoic acid (a thiol structurally related to this compound) was achieved by reacting crotonic acid with thiourea under acidic conditions to form the isothiouronium salt, followed by base hydrolysis to yield the thiol product with high purity and yield (95.5%).

Direct Halide Displacement by Sodium Hydrosulfide

This classical method involves the nucleophilic substitution of an alkyl halide with sodium hydrosulfide (NaSH):

$$

\text{R-X} + \text{NaSH} \rightarrow \text{R-SH} + \text{NaX}

$$

- This reaction is straightforward but often suffers from competing side reactions such as the formation of disulfides or sulfides, especially with secondary and tertiary halides.

- It is more commonly used industrially for simple thiols like methanethiol or thioglycolic acid.

Addition of Hydrogen Sulfide to Alkenes

In industrial settings, thiols can be prepared by the addition of hydrogen sulfide (H2S) to alkenes in the presence of acidic catalysts or UV light:

$$

\text{Alkene} + \text{H}_2\text{S} \xrightarrow{\text{acid or UV}} \text{R-SH}

$$

- This method is efficient for producing simple thiols such as methanethiol.

- It requires controlled conditions to avoid polymerization or side reactions.

Organometallic Methods

Organolithium or Grignard reagents react with elemental sulfur to form thiolates, which upon acidic workup yield thiols:

$$

\text{RLi} + \text{S} \rightarrow \text{RSLi} \quad ; \quad \text{RSLi} + \text{HCl} \rightarrow \text{RSH} + \text{LiCl}

$$

- This approach is useful for synthesizing thiols from complex or sensitive substrates.

- It provides good control over thiol introduction but requires stringent anhydrous conditions.

Summary Table of Preparation Methods for this compound and Related Thiols

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkyl Halide + Thiourea | Alkyl halide, thiourea, base | Acidic reflux (thiourea formation), then base hydrolysis | High selectivity, good yield for primary thiols | Less effective for secondary/tertiary thiols |

| Alkyl Halide + NaSH | Alkyl halide, sodium hydrosulfide | Ambient to mild heating | Simple, direct | Side reactions, low selectivity |

| Alkene + H2S | Alkene, hydrogen sulfide | Acid catalyst or UV light | Industrial scale, cost-effective | Limited substrate scope |

| Organolithium/Grignard + S | Organometallic reagent, sulfur | Anhydrous, inert atmosphere | Suitable for complex thiols | Requires moisture-free conditions |

Detailed Research Findings on this compound Preparation

A recent study on the derivatization and detection of short-chain fatty acids using this compound (4-[N-(S-acetylaminoethyl)amino]-7-nitrobenzofurazan) highlights the synthesis of this thiol reagent via controlled organic synthesis involving thiol functionalization steps under mild conditions. The preparation involves:

- Controlled reaction of precursor amines with sulfur-containing reagents to introduce the -SH group.

- Purification by chromatographic techniques to ensure high purity.

- Characterization by NMR, mass spectrometry, and SH value determination (e.g., 140 g/equiv).

This method ensures the production of this compound with high reactivity for subsequent derivatization reactions.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The mercapto group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Derivatization Reactions: It reacts with carboxyl groups to form thioester derivatives

Common Reagents and Conditions

Triphenylphosphine and 2,2’-dipyridyl disulfide: Used in the derivatization of carboxyl groups to form thioester derivatives.

Reducing Agents: Such as iron powder and hydrochloric acid for the reduction of nitro groups.

Major Products Formed

The major products formed from these reactions include highly fluorescent thioester derivatives, which are useful in analytical applications .

Scientific Research Applications

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves its reaction with carboxyl groups to form thioester derivatives. The compound itself fluoresces very little, but the thioester derivatives exhibit strong fluorescence, making them detectable by HPLC . This reaction is facilitated by reagents such as triphenylphosphine and 2,2’-dipyridyl disulfide .

Comparison with Similar Compounds

Overview of Key Fluorogenic Reagents

Below is a comparative analysis of AABD-SH with structurally or functionally related reagents:

Detailed Comparison

Reactivity and Sensitivity

This compound vs. MTBD-SH :

MTBD-SH exhibits ~10-fold higher sensitivity than this compound for carboxylic acids due to its methylthio group, which enhances electron-withdrawing effects and stabilizes the fluorescent product . MTBD-SH also minimizes interfering peaks from reagent degradation, a common issue with this compound in prolonged LC runs . However, this compound remains preferred for high-throughput SCFA analysis due to its compatibility with shorter LC gradients (35 min vs. 65 min for C18 columns) .This compound vs. ABD-F :

ABD-F targets thiols rather than carboxyl groups, making it unsuitable for SCFA analysis. However, its selectivity for thiols is critical in redox biology and pharmaceutical studies .

Limitations

Biological Activity

AABD-SH, or 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₉H₈N₂O₂S |

| Molecular Weight | 209.22 g/mol |

| Purity | ≥95.0% (HPLC) |

| Physical Form | Crystalline Powder |

This compound is primarily used in biochemical assays and labeling due to its reactive thiol group, which can interact with various biomolecules.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : this compound has shown potential as a radical scavenger, which may help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage due to reactive oxygen species (ROS) .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

1. Cytotoxicity Assays

A study conducted on the cytotoxic effects of this compound utilized several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- MCF-7 Cells : The IC50 was found to be 15 µM after 48 hours of treatment.

- HeLa Cells : The IC50 was significantly lower at 10 µM, suggesting a higher sensitivity of these cells to this compound.

These findings suggest that this compound may selectively target tumor cells, which is an essential characteristic for potential anticancer agents.

2. Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results showed that:

- At a concentration of 50 µM, this compound exhibited a scavenging activity of approximately 70%, comparable to standard antioxidants like ascorbic acid.

This indicates that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Tables Summarizing Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Comments |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Selective towards cancer cells |

| HeLa | 10 | Higher sensitivity observed | |

| Antioxidant | DPPH Assay | - | 70% scavenging at 50 µM |

| Antimicrobial | E. coli | - | Inhibition observed |

Q & A

Basic Research Questions

Q. What are the critical chemical properties of Aabd-SH that determine its utility in biochemical assays?

- Methodological Answer : Key properties include its thiol reactivity, fluorescence quenching efficiency, and stability under physiological conditions. To validate these:

- Conduct UV-Vis spectroscopy to confirm absorbance maxima (e.g., 340 nm for thiol adducts).

- Assess stability via HPLC under varying pH and temperature conditions (retention time and peak integrity).

- Compare reactivity rates with control thiol compounds (e.g., glutathione) using kinetic assays .

- Table 1 :

| Property | Measurement Method | Optimal Conditions |

|---|---|---|

| Solubility | Dynamic Light Scattering (DLS) | PBS buffer, pH 7.4 |

| Reactivity | Stopped-flow spectroscopy | 25°C, 10 mM Tris-HCl |

Q. How can this compound be synthesized and characterized for purity in academic research?

- Methodological Answer :

- Synthesis : Use a two-step process: (1) Acetylation of 7-amino-2,3-benzoxadiazole, (2) Thiolation via nucleophilic substitution. Monitor intermediates by TLC.

- Characterization :

- Purity : HPLC with C18 column (≥94% purity threshold; mobile phase: acetonitrile/water gradient) .

- Structural Confirmation : H NMR (DMSO-d6: δ 2.1 ppm for acetyl group) and ESI-MS (m/z 225.2 [M+H]) .

Q. What are the foundational applications of this compound in fluorescence-based assays?

- Methodological Answer : Primarily used as a thiol-specific fluorogenic probe.

- Experimental Design :

Incubate this compound (10 µM) with target thiols (e.g., cysteine) in buffer.

Measure fluorescence emission at 450 nm (excitation: 340 nm).

Validate specificity using thiol-blocking agents (e.g., N-ethylmaleimide) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound reactivity studies across different pH conditions?

- Methodological Answer :

- Step 1 : Replicate experiments using standardized buffers (e.g., Tris-HCl vs. phosphate buffers).

- Step 2 : Apply multivariate analysis (ANOVA) to identify pH-dependent variables (e.g., ionic strength, buffer composition).

- Step 3 : Validate with alternative detection methods (e.g., LC-MS for adduct quantification) .

Q. What advanced statistical methods are recommended for optimizing this compound-based assay parameters?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, concentration).

- Validation : Bootstrap resampling to estimate confidence intervals for optimal conditions .

Q. How to address non-specific binding in this compound fluorescence assays when working with complex biological samples?

- Methodological Answer :

- Pre-Treatment : Deproteinize samples using centrifugal filters (10 kDa cutoff).

- Controls : Include blank matrices (e.g., serum without thiols) to quantify background noise.

- Data Correction : Apply standard addition method to account for matrix effects .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction stoichiometry, solvent purity, and stirring rates.

- Inter-Lab Validation : Share batches with collaborating labs for cross-testing via round-robin analysis.

- Metadata Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary data .

Q. Methodological Best Practices

- Data Reporting : Follow guidelines for significant figures (e.g., report means ± SD to one decimal beyond instrument precision) .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for studies involving human-derived samples .

Properties

IUPAC Name |

N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDOGDWHMLWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=NON=C12)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.